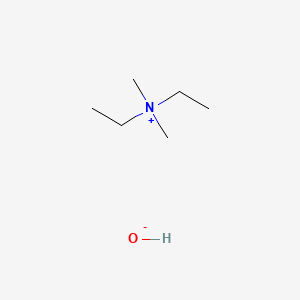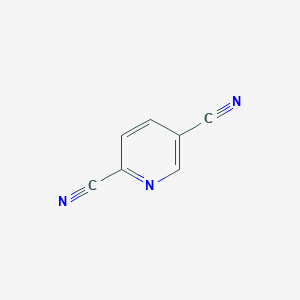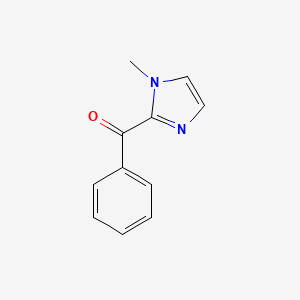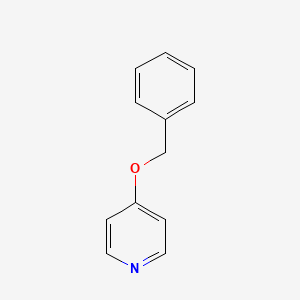
二乙基二甲基氢氧化铵
描述
Diethyldimethylammonium hydroxide is a colorless liquid . It can be used as a sole structure-directing agent in the synthesis of zeolite UZM-8, which is used as a catalyst in isopropylation of benzene to form cumene . It can also be used as an organic additive in the synthesis of zeolite Y nanoparticles by hydrothermal method .
Synthesis Analysis
The synthesis of zeolite UZM-8 with disordered MWW monolayers in the presence of diethyldimethylammonium hydroxide as the sole structure-directing agent has been described . Under the synthesis conditions studied, crystallization of pure UZM-8 was possible only from synthesis mixtures with a narrow range (15–25) of Si/Al ratios .
Molecular Structure Analysis
The molecular formula of Diethyldimethylammonium hydroxide is C6H17NO . Its average mass is 119.205 Da and its monoisotopic mass is 119.131012 Da .
Chemical Reactions Analysis
Diethyldimethylammonium hydroxide has been used in the synthesis of zeolite UZM-8 . This zeolite is used as a catalyst in isopropylation of benzene to form cumene .
Physical And Chemical Properties Analysis
Diethyldimethylammonium hydroxide has a density of 1.010 . The compound is a colorless liquid .
科学研究应用
Synthesis of Zeolite UZM-8
Diethyldimethylammonium hydroxide: is utilized as a sole structure-directing agent in the synthesis of zeolite UZM-8 . This zeolite is particularly significant as a catalyst in the isopropylation of benzene to form cumene, which is a key precursor in the production of phenol and acetone. The role of diethyldimethylammonium hydroxide in this process is crucial for the formation of the zeolite’s unique structure, which enhances its catalytic efficiency.
Creation of Zeolite Y Nanoparticles
In the field of nanotechnology, diethyldimethylammonium hydroxide serves as an organic additive in the hydrothermal synthesis of zeolite Y nanoparticles . These nanoparticles have a high surface area and are used in various catalytic applications, including cracking processes in the petroleum industry and as adsorbents for environmental cleanup.
Synthesis of Layered Silicates
The compound is also instrumental in synthesizing layered silicates such as PLS-3 and PLS-4 . These silicates are precursors for topotactic zeolites, which are zeolites that undergo phase transformations while preserving their topological framework. This property is particularly useful for applications requiring specific pore sizes and structures.
Formation of Layered Uranyl Diphosphonate Compounds
Another application involves the synthesis of layered uranyl diphosphonate compounds from uranyl nitrate and 1,4-benzenebisphosphonic acid via a hydrothermal method . These compounds are of interest for their potential use in nuclear waste management and uranium recovery processes.
Catalysis and Anion Exchange Processes
Layered double hydroxides (LDHs): , which include diethyldimethylammonium hydroxide, are widely used in catalysis and anion exchange processes . Their unique structure allows for the accommodation of various ionic species, making them versatile for a range of chemical reactions and separations.
Biomedical Applications
Lastly, LDHs, including diethyldimethylammonium hydroxide, show great potential in biomedical applications . They are explored for drug/gene delivery, bioimaging diagnosis, cancer therapy, biosensing, tissue engineering, and antibacterial treatments. Their biocompatibility and ability to carry therapeutic agents make them promising materials in the medical field.
安全和危害
未来方向
The use of Diethyldimethylammonium hydroxide in the synthesis of zeolites presents potential future directions . Zeolites are widely used as catalysts in chemical and petrochemical processes due to their unique pore structures . The development of zeolites capable of accommodating bulky molecules could allow for entirely new processes in heterogeneous catalysis and separation .
作用机制
Target of Action
Diethyldimethylammonium hydroxide is a chemical compound that primarily targets the structure of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts . The compound acts as a structure-directing agent in the synthesis of zeolite UZM-8 .
Mode of Action
The interaction of Diethyldimethylammonium hydroxide with its targets involves the synthesis of zeolite UZM-8 . It acts as a sole structure-directing agent in this process . The resulting changes include the formation of zeolite UZM-8, which is used as a catalyst in isopropylation of benzene to form cumene .
Biochemical Pathways
Diethyldimethylammonium hydroxide affects the biochemical pathways involved in the synthesis of zeolite UZM-8 . The downstream effects of these pathways result in the formation of zeolite UZM-8, which is used as a catalyst in various chemical reactions .
Result of Action
The molecular and cellular effects of Diethyldimethylammonium hydroxide’s action primarily involve the synthesis of zeolite UZM-8 . This zeolite, in turn, is used as a catalyst in isopropylation of benzene to form cumene .
属性
IUPAC Name |
diethyl(dimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.H2O/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDCIBMGKCMHQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888747 | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diethyldimethylammonium hydroxide | |
CAS RN |
95500-19-9 | |
| Record name | Diethyldimethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95500-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095500199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyldimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 95500-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diethyldimethylammonium hydroxide function as a structure-directing agent in zeolite synthesis?
A: Diethyldimethylammonium hydroxide acts as a structure-directing agent (SDA) during the hydrothermal synthesis of zeolites. [] SDAs like Diethyldimethylammonium hydroxide occupy the void spaces within the forming zeolite framework. The size, shape, and charge of the SDA molecule influence the final structure of the zeolite pores and channels. In the case of PLS-4, Diethyldimethylammonium hydroxide directs the formation of a layered silicate structure with ferrierite layers, similar to RUB-36. [] This layered silicate can then be transformed into a CDO-type zeolite via a dehydration-condensation reaction. []
Q2: Can you explain the role of Diethyldimethylammonium hydroxide in synthesizing layered uranyl diphosphonates and how its structure influences the final product?
A: Diethyldimethylammonium hydroxide participates in the hydrothermal synthesis of layered uranyl diphosphonate compounds. [] In the reaction with Uranyl nitrate and 1,4-benzenebisphosphonic acid, Diethyldimethylammonium hydroxide acts as a templating agent, influencing the crystal structure of the resulting compound. While Diethyldimethylammonium hydroxide leads to the formation of the layered compound [(CH3CH2)2N(CH3)2][(UO2)3(O3PC6H4PO3H)2F(H2O)] (Et2Me2Ubbp), its larger size compared to tetramethylammonium hydroxide results in a different arrangement of UO6F and UO7 pentagonal bipyramids within the layered framework. [] This highlights how variations in SDA size and structure can impact the specific arrangement of building blocks within the final uranyl diphosphonate material.
Q3: Are there any alternative structure-directing agents to Diethyldimethylammonium hydroxide in the synthesis of PLS-type materials, and how do their properties compare?
A: Yes, Tetramethylammonium hydroxide is another SDA used in the synthesis of PLS-type layered silicates. [] When used instead of Diethyldimethylammonium hydroxide, it leads to the formation of PLS-3, a structure similar to layered silicate PREFER but with a smaller interlayer distance. [] This difference in interlayer distance highlights how even slight variations in SDA size (Tetramethylammonium vs. Diethyldimethylammonium) can impact the structural features of the resulting layered silicate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)





